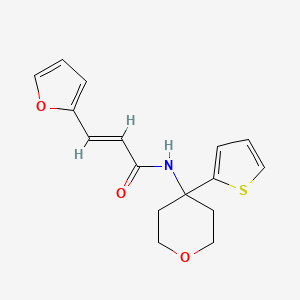

(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide, also known as FTAA, is a small molecule that has gained attention in scientific research due to its ability to selectively bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. FTAA has shown promise as a diagnostic tool for these diseases, as well as a potential therapeutic agent.

作用機序

The mechanism by which (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide selectively binds to amyloid fibrils is not fully understood. However, it is believed that this compound interacts with specific amino acid residues that are exposed on the surface of amyloid fibrils. This interaction results in a conformational change in this compound, which enhances its fluorescence properties and allows for specific detection of amyloid fibrils.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity and does not affect the viability of cells or tissues. It has been used in vitro and in vivo to detect amyloid fibrils in various tissues and organs, including the brain, liver, and pancreas. This compound has also been shown to be effective in detecting amyloid fibrils in post-mortem human brain tissue.

実験室実験の利点と制限

One of the main advantages of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is its selectivity for amyloid fibrils. This allows for specific detection and imaging of these structures in various tissues and organs. This compound is also relatively easy to synthesize and has a high yield and purity. However, one limitation of this compound is its limited solubility in aqueous solutions, which can affect its effectiveness in certain imaging techniques.

将来の方向性

There are several future directions for the use of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide in scientific research. One potential application is in the development of diagnostic tools for neurodegenerative diseases. This compound has shown promise as a non-invasive imaging agent for detecting amyloid fibrils in vivo, which could aid in the early detection and diagnosis of these diseases.

Another future direction is in the development of therapeutic agents that target amyloid fibrils. This compound has been shown to inhibit the formation of amyloid fibrils in vitro, which suggests that it may have potential as a therapeutic agent for neurodegenerative diseases.

In addition, further research is needed to fully understand the mechanism by which this compound selectively binds to amyloid fibrils. This could lead to the development of more effective imaging agents and therapeutic agents that target specific amino acid residues on amyloid fibrils.

Conclusion

This compound is a small molecule that has shown promise as a selective amyloid-binding probe in scientific research. It has the potential to be used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

合成法

(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide can be synthesized through a multistep process that involves the condensation of furan-2-carboxaldehyde with thiophene-2-carboxaldehyde to form a dienone intermediate. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

科学的研究の応用

(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide has been widely used in scientific research as a selective amyloid-binding probe. It has been shown to bind to a variety of amyloid fibrils, including those associated with Alzheimer's disease, Parkinson's disease, and type 2 diabetes. This compound can be used in various imaging techniques, such as fluorescence microscopy and positron emission tomography (PET), to visualize amyloid fibrils in vivo.

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-15(6-5-13-3-1-9-20-13)17-16(7-10-19-11-8-16)14-4-2-12-21-14/h1-6,9,12H,7-8,10-11H2,(H,17,18)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXILIHCPKMMBLO-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)

![(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2393849.png)

![N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide](/img/structure/B2393854.png)

![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)

![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)